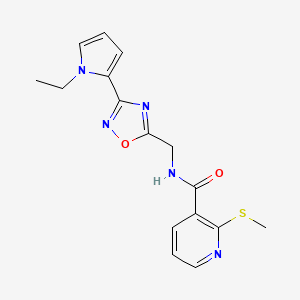

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole moiety at the 3-position and a methylthio-nicotinamide group at the 5-position. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhances target binding .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-3-21-9-5-7-12(21)14-19-13(23-20-14)10-18-15(22)11-6-4-8-17-16(11)24-2/h4-9H,3,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQFCKCKDXKAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structure, which includes:

- A pyrrole ring

- An oxadiazole moiety

- A methylthio group attached to a nicotinamide backbone

Molecular Formula: C₁₃H₁₅N₃O₂S

Molecular Weight: 273.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

-

Antimicrobial Activity

- Studies have shown that derivatives of oxadiazoles possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The incorporation of the pyrrole and methylthio groups may enhance these effects by improving solubility and bioavailability.

-

Anticancer Properties

- The compound has been investigated for its potential to inhibit cancer cell proliferation. It may act through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound could have anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Interaction with Enzymes: The oxadiazole moiety may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation: The compound may bind to various receptors, affecting signal transduction pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives containing the oxadiazole ring exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the pyrrole ring could enhance efficacy. -

Anticancer Research:

In vitro studies showed that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. -

Inflammation Model:

An experimental model of inflammation showed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing the oxadiazole moiety. For example, derivatives similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide have shown significant effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.

Case Study:

A study evaluated a series of oxadiazole derivatives for their antibacterial properties. The results indicated that specific structural modifications enhanced their efficacy against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Antioxidant Activity

Compounds with the oxadiazole structure often exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The incorporation of the pyrrole ring in this compound may enhance these properties further.

Research Findings:

A study demonstrated that similar compounds exhibited notable free radical scavenging activity, indicating their potential use in formulations aimed at reducing oxidative damage in cells .

Antitumor Activity

The antitumor potential of this compound has also been investigated. The presence of both the oxadiazole and pyrrole moieties contributes to its ability to inhibit cancer cell proliferation.

Case Study:

In vitro studies showed that derivatives with a similar structure inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Summary of Applications

The following table summarizes the primary applications identified for this compound:

| Application | Description |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains; potential for new antibiotics |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Antitumor | Inhibits cancer cell proliferation; induces apoptosis |

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) substituent on the nicotinamide ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity aligns with studies on analogous thioether-containing oxadiazole compounds .

| Oxidizing Agent | Conditions | Product | Yield/Notes | Reference |

|---|---|---|---|---|

| HO/AcOH | Room temperature, 12 h | Sulfoxide | ~60% (estimated) | |

| mCPBA | Dichloromethane, 0°C → RT | Sulfone | Quantified via LC-MS |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate, followed by further oxidation to the sulfone under stronger conditions .

Hydrolysis of the Nicotinamide Moiety

The amide bond in the nicotinamide group can undergo hydrolysis under acidic or basic conditions, yielding nicotinic acid and the corresponding amine. This parallels hydrolysis mechanisms observed in structurally related nicotinamide derivatives .

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic (HCl, 6N) | Reflux, 6 h | Nicotinic acid + Amine byproduct | Requires prolonged heating |

| Basic (NaOH, 2M) | 80°C, 3 h | Nicotinate salt + Amine | Faster kinetics in basic media |

Key Observation : Hydrolysis is pH-dependent, with basic conditions favoring faster cleavage due to nucleophilic hydroxide attack on the carbonyl carbon .

Electrophilic Substitution on the Pyrrole Ring

The 1-ethylpyrrole subunit undergoes electrophilic aromatic substitution (EAS) at the α-positions (C3 and C4). Halogenation and nitration are feasible, as demonstrated in pyrrole analogs .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br/AcOH | 0°C, 1 h | 3,4-Dibromo-pyrrole derivative |

| Nitration | HNO/HSO | 50°C, 2 h | 3-Nitro-pyrrole derivative |

Limitations : Steric hindrance from the ethyl group at N1 may reduce reactivity at the β-position (C5) .

Nucleophilic Attack on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is prone to nucleophilic ring-opening, particularly under basic conditions. For example, hydroxide ions can cleave the oxadiazole to form imidamide intermediates, as observed in related oxadiazole systems .

| Nucleophile | Conditions | Product |

|---|---|---|

| NaOH (2M) | Reflux, 4 h | Imidamide derivative |

| NH/MeOH | RT, 24 h | Amidrazone |

Stability Note : The oxadiazole ring exhibits moderate thermal stability but degrades under prolonged basic or acidic conditions.

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar oxadiazole derivatives indicates decomposition onset temperatures near 220–250°C, releasing CO and NH as primary gaseous products .

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 220–300 | 65–70 | CO, NH, HCN |

Functional Group Interconversion

The methylthio group can participate in alkylation or arylation via nucleophilic displacement, leveraging its moderate leaving-group ability. For example, reaction with alkyl halides yields thioether derivatives .

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | R-X, KCO, DMF | R-S-substituted derivative |

| Arylation | Ar-B(OH), Cu catalyst | Biarylthioether |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide with analogous 1,2,4-oxadiazole derivatives, focusing on structural motifs, synthetic feasibility, and inferred pharmacological properties.

Structural and Functional Group Analysis

Key Observations:

- Oxadiazole Core Modifications: All three compounds retain the 1,2,4-oxadiazole ring but differ in substituents. The target compound’s ethylpyrrole group contrasts with the benzimidazole-piperidine (Compound 116) and imidazolidinedione-morpholinoethyl (Patent compound) moieties.

- Methylthio Group : Present in both the target compound and Compound 116, this group may enhance metabolic stability or act as a leaving group in prodrug strategies. Compound 116’s methylthio-methyl substitution could increase steric bulk compared to the target compound’s direct methylthio attachment .

- Pharmacokinetic Implications: The patent compound’s trifluoromethyl and morpholinoethyl groups likely improve solubility and bioavailability compared to the ethylpyrrole in the target compound, which may prioritize lipophilicity for CNS penetration .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, a mixture of 1,3,4-oxadiazole precursors, K₂CO₃, and alkyl halides in DMF at room temperature can yield oxadiazole derivatives . Optimization strategies include:

- Adjusting stoichiometry (e.g., 1.1 equivalents of alkylating agent).

- Screening solvents (e.g., DMF vs. acetonitrile for solubility).

- Temperature modulation (e.g., reflux vs. room temperature).

Example Data :

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR δ, ppm) |

|---|---|---|---|

| Analog 5f | 82 | 172–174 | 2.35 (s, CH₃), 6.80–7.45 (Ar-H) |

| Analog 6 | 85 | 172–173 | 2.10 (s, CH₃), 7.20–8.05 (Ar-H) |

Q. What spectroscopic techniques are employed for characterization, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 388 for a compound with MW 388) .

- Elemental Analysis : Validate C, H, N percentages (e.g., 76.80% C, 6.14% H for analog 6) .

Q. How can computational methods aid in designing its synthesis pathway?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s approach integrates computational screening with experimental validation to prioritize viable synthetic routes . Software tools like Gaussian or Schrödinger enable virtual reaction simulations, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts or melting points)?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation).

- Computational NMR Prediction : Compare experimental ¹H NMR shifts with simulated spectra from tools like ACD/Labs or ChemDraw .

- Literature Benchmarking : Contrast data with structurally similar compounds (e.g., oxadiazole derivatives in ).

Q. What strategies optimize regioselectivity in synthesizing its heterocyclic core?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures.

- Directed Metalation : Use directing groups (e.g., pyridyl or oxadiazole) to control substitution patterns .

- Feedback Loops : Integrate computational reaction path searches (e.g., via ICReDD’s quantum methods) with iterative experimental testing .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethyl → methyl on pyrrole, or thioether → sulfone on nicotinamide) .

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays).

- Computational Docking : Use AutoDock or MOE to predict binding modes and prioritize synthetic targets.

Example SAR Data :

| Derivative Modification | Bioactivity (IC₅₀, nM) | Key Structural Feature |

|---|---|---|

| 2-(Methylthio) | 120 | Thioether moiety |

| 2-(Methylsulfonyl) | 45 | Sulfone group |

Data Contradiction Analysis

- Case Study : If melting points deviate from literature (e.g., 160–162°C observed vs. 170–172°C reported), consider:

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.